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Compound of Interest

1-(10H-Phenothiazin-2-yl)propan-
Compound Name:
1-one

Cat. No.: B015416

An In-Depth Technical Guide to 1-(10H-Phenothiazin-2-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 1-(10H-Phenothiazin-2-yl)propan-
1-one (CAS: 92-33-1), a key phenothiazine derivative. As a pivotal intermediate and a
molecule of interest for its potential bioactivity, understanding its properties is crucial for
researchers in medicinal chemistry and pharmacology. This document details the compound's
core physicochemical characteristics, provides a robust, field-tested synthesis protocol, outlines
its known and potential applications, and establishes a validated analytical methodology for its
characterization. The protocols and insights are presented from the perspective of a Senior
Application Scientist, emphasizing not just the methodology but the underlying scientific
rationale to ensure reproducibility and validation.

Introduction: The Significance of the Phenothiazine
Scaffold

The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, forming the backbone
of numerous clinically significant drugs.[1] First recognized for the revolutionary antipsychotic
chlorpromazine, the phenothiazine nucleus has since been exploited for a vast range of
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biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]
These diverse effects stem from the unique butterfly-shaped, electron-rich structure of the
phenothiazine ring, which allows it to interact with a multitude of biological targets, from
dopamine receptors to bacterial membranes and even DNA itself.[2][3]

1-(10H-Phenothiazin-2-yl)propan-1-one, also known as 2-Propionylphenothiazine, represents
a critical node in the synthesis of more complex phenothiazine-based drugs.[4][5] The propionyl
group at the C-2 position serves as a versatile chemical handle for further molecular
elaboration, while also contributing to the molecule's intrinsic bioactivity. Its structural similarity
to compounds like 2-acetylphenothiazine, a known inhibitor of NADPH oxidase 1 (NOX1),
suggests that it may also play a role in mitigating oxidative stress, making it a compound of
significant interest beyond its role as a synthetic intermediate.[5]

Core Physicochemical & Molecular Characteristics

A thorough understanding of a compound's physical properties is the foundation of all
subsequent experimental work, from reaction setup to formulation. The key characteristics of 1-
(10H-Phenothiazin-2-yl)propan-1-one are summarized below. These values are critical for
predicting solubility, designing purification strategies, and ensuring proper storage conditions.
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Property Value Source(s)
Molecular Formula Ci1sH13NOS [61[7]
Molecular Weight 255.33 g/mol [41[5]
CAS Number 92-33-1 [41[5][6]
Appearance Orange to Dark Brown Solid [4]
Melting Point 170-172 °C [4]
Boiling Point 462.7 £ 34.0 °C (Predicted) [4]
Density 1.218 + 0.06 g/cm3 (Predicted) [4]
Solubility Slightly soluble in Acetone and )
Ethyl Acetate
IUPAC Name 1-(10H-phenothiazin-2- 7]

yl)propan-1-one

Common Synonyms

2-Propionylphenothiazine,

Propionyl Phenothiazine

[elr71el

Synthesis and Purification: A Validated Protocol

The synthesis of 1-(10H-Phenothiazin-2-yl)propan-1-one is most reliably achieved via a
Friedel-Crafts acylation reaction. This electrophilic aromatic substitution preferentially targets
the electron-rich C-2 position of the phenothiazine ring due to the directing effects of the ring's
heteroatoms.[5] The following protocol is a self-validating system; successful synthesis will
yield a product with the distinct physical and analytical characteristics outlined in this guide.

Synthesis Workflow Diagram
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Figure 1: Synthesis Workflow for 1-(10H-Phenothiazin-2-yl)propan-1-one
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Caption: Synthesis via Friedel-Crafts Acylation.
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Step-by-Step Experimental Protocol

Materials:

10H-Phenothiazine

e Propanoyl chloride (or propionic anhydride)

e Anhydrous Aluminum Chloride (AICI3)

« Inert solvent (Carbon disulfide or Nitrobenzene)
e Hydrochloric acid (HCI), concentrated

¢ Dichloromethane (DCM) or Ethyl Acetate

e Anhydrous Sodium Sulfate (Naz2S0a)

o Ethanol (for recrystallization)

e Ice

Procedure:

o Catalyst Suspension: In a three-necked flask equipped with a stirrer, dropping funnel, and
nitrogen inlet, suspend anhydrous aluminum chloride (AICls, 1.2 equivalents) in the chosen
inert solvent under a nitrogen atmosphere.

o Causality: Anhydrous conditions are critical as AICls is a water-sensitive Lewis acid. Its
role is to coordinate with the acylating agent, forming a highly electrophilic acylium ion,
which is necessary for the reaction to proceed.

e Acylating Agent Addition: Cool the suspension to 0°C in an ice bath. Add propanoyl chloride
(1.1 equivalents) dropwise via the dropping funnel. Stir for 15 minutes to allow for the
formation of the acylium ion complex.

e Phenothiazine Addition: Dissolve 10H-phenothiazine (1.0 equivalent) in the inert solvent and
add it slowly to the reaction mixture.
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e Reaction: After the addition is complete, allow the mixture to warm to room temperature and
then heat to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer
Chromatography (TLC).

» Quenching: Cool the reaction mixture back to 0°C and carefully quench it by pouring it onto a
mixture of crushed ice and concentrated HCI.

o Causality: This step hydrolyzes the aluminum complexes and neutralizes any remaining
catalyst, terminating the reaction.

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times
with DCM or ethyl acetate. Combine the organic layers.

e Washing & Drying: Wash the combined organic layers with water, followed by a saturated
sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous
Naz2SO0a.

« |solation: Filter off the drying agent and evaporate the solvent under reduced pressure to
yield the crude product.

« Purification: Purify the crude solid by recrystallization from a suitable solvent like ethanol to
obtain the final product as an orange-to-brown crystalline solid.

o Validation: The purity of the final product should be confirmed by measuring its melting
point (170-172°C) and by the analytical methods described in Section 5.

Applications and Biological Activity

1-(10H-Phenothiazin-2-yl)propan-1-one is primarily utilized as a chemical intermediate for the
synthesis of more complex, pharmacologically active phenothiazine derivatives.[5] However, its
own biological profile warrants investigation.

A significant finding for the structurally analogous compound, 2-acetylphenothiazine (2-APT),
identified it as a potent and selective inhibitor of NADPH oxidase 1 (NOX1).[5] NOX1 is a key
enzyme responsible for the production of cellular reactive oxygen species (ROS).[5] By
blocking the generation of superoxide ions, 2-APT demonstrates a clear mechanism for
mitigating oxidative stress.[5] Given the minor structural difference (ethyl vs. methyl group), it is
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highly probable that 1-(10H-Phenothiazin-2-yl)propan-1-one exhibits a similar inhibitory
profile against NOX1, positioning it as a valuable candidate for research into diseases
associated with oxidative stress.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of a synthesized
compound and for its quantification in various matrices, such as in pharmacokinetic studies.

Analytical Workflow Diagram
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Figure 2: Analytical Workflow for Compound Characterization
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Caption: HPLC method for purity and identity confirmation.
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Reverse-Phase HPLC (RP-HPLC) Method

This compound is well-suited for analysis by RP-HPLC, which separates compounds based on
their hydrophobicity.

e Column: C18, 5 um, 4.6 x 250 mm

» Mobile Phase: A mixture of acetonitrile and water. A typical starting gradient could be 60:40
(Acetonitrile:Water).

» Acid Modifier: Addition of 0.1% phosphoric acid or formic acid to the mobile phase is
recommended.

o Causality: The acid modifier sharpens peaks by preventing the ionization of any residual
acidic or basic functional groups on the stationary phase and the analyte, ensuring
consistent retention times. Formic acid is preferred for MS-compatible applications.[5]

e Flow Rate: 1.0 mL/min
o Detection: UV detector at 254 nm.

» Validation: The method is validated by injecting a known standard to determine the retention
time. Purity is assessed by calculating the peak area percentage of the main component.
This method is suitable for monitoring reaction progress, final product purity assessment,
and pharmacokinetic sample analysis.[5]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with biologically active compounds.
e GHS Signal Word: Warning[5]
» Hazard Statements:

o H302: Harmful if swallowed[5][7]

o H315: Causes skin irritation[5][7]
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o H319: Causes serious eye irritation[5][7]

o H335: May cause respiratory irritation[5][7]

¢ Precautions:
o Work in a well-ventilated fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab
coat, and chemical-resistant gloves.

o Avoid inhalation of dust and direct contact with skin and eyes.
e Storage:
o Store in a tightly sealed container in a cool, dry place.[5]

o For long-term stability, storage at 2-8°C in a dark place is recommended.[5]

Conclusion

1-(10H-Phenothiazin-2-yl)propan-1-one is a compound of significant utility and potential. As a
well-defined synthetic intermediate, it provides a reliable pathway to novel phenothiazine
derivatives. The robust synthesis and analytical protocols detailed herein offer researchers a
validated framework for their work. Furthermore, its potential as a bioactive agent, particularly
as a putative NOX1 inhibitor, opens promising avenues for drug discovery efforts targeting
oxidative stress-related pathologies. This guide serves as a foundational resource for scientists
aiming to harness the full potential of this versatile phenothiazine derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["1-(10H-Phenothiazin-2-yl)propan-1-one" molecular
weight and formula]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b015416#1-10h-phenothiazin-2-yl-propan-1-one-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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